molecular formula C10H14N2O B1638379 4-(Pyridin-4-yl)piperidin-4-ol CAS No. 233261-75-1

4-(Pyridin-4-yl)piperidin-4-ol

Cat. No.: B1638379
CAS No.: 233261-75-1
M. Wt: 178.23 g/mol
InChI Key: BMUVABKFVGHPFS-UHFFFAOYSA-N
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Description

4-(Pyridin-4-yl)piperidin-4-ol is a heterocyclic organic compound that features both a piperidine and a pyridine ring. The compound is notable for its structural complexity and potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both the piperidine and pyridine rings in its structure makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-4-yl)piperidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with piperidine derivatives in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also helps in optimizing the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyridin-4-yl)piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in fully saturated piperidine derivatives .

Scientific Research Applications

4-(Pyridin-4-yl)piperidin-4-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Piperidine: A simpler structure with only a piperidine ring.

    Pyridine: Contains only a pyridine ring.

    Piperidin-4-ol: Similar structure but lacks the pyridine ring.

Uniqueness: 4-(Pyridin-4-yl)piperidin-4-ol is unique due to the presence of both piperidine and pyridine rings, which confer distinct chemical properties and reactivity. This dual-ring structure makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-pyridin-4-ylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-10(3-7-12-8-4-10)9-1-5-11-6-2-9/h1-2,5-6,12-13H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUVABKFVGHPFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801307297
Record name 4-(4-Pyridinyl)-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801307297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

233261-75-1
Record name 4-(4-Pyridinyl)-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=233261-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Pyridinyl)-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801307297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 233261-75-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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